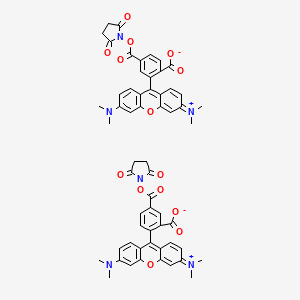

5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester

Vue d'ensemble

Description

5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester is a stable, cell-permeable diacetate precursor to CFSE . Upon diffusion into the cell, intracellular esterases cleave the acetate group to generate CFSE, which interacts with cellular amines via its succinimidyl groups to generate a highly fluorescent green dye that is impermeant to the cell membrane .

Synthesis Analysis

The synthesis of this compound involves several steps. A cleavable azo linker was synthesized and reacted with 5-(and 6)-carboxytetramethylrhodamine succinimidyl ester, followed by further reactions with di(N-succinimidyl) carbonate and 5-(3-amino-1-propynyl)-2’-deoxyuridine 5’-triphosphate [dUTP (AP3)] to obtain the terminal product dUTP-azo linker-TAMRA .Chemical Reactions Analysis

N-Hydroxysuccinimide (NHS) ester terminal groups are commonly used to covalently couple amine-containing biomolecules (e.g., proteins and peptides) to surfaces via amide linkages . This one-step aminolysis is often performed in buffered aqueous solutions near physiological pH (pH 6 to pH 9). Under these conditions, the hydrolysis of the ester group competes with the amidization process, potentially degrading the efficiency of the coupling chemistry .Applications De Recherche Scientifique

1. Conjugation with Dendrimers

5-Carboxytetramethylrhodamine succinimidyl ester (TAMRA) has been used in the synthesis, isolation, and characterization of poly(amidoamine) (G3 PAMAM) dendrimers. These dendrimers containing precise ratios of TAMRA dye offer insights into the stochastic conjugation of dyes to dendrimers and their separation into precise dye-polymer ratios, aiding in advanced material research (Manono et al., 2015).

2. DNA Sequencing

TAMRA is a key component in developing acid-sensitive linkers for DNA Sequencing by Synthesis (DNA SBS). It is conjugated with tetrahydrofuranyl (THF) linkers to create a reversible terminator for DNA sequencing, enhancing the efficiency and accuracy of genomic studies (Jiang et al., 2014).

3. Surface Chemistry Optimization

TAMRA's role in creating succinimidyl ester-terminated surfaces through its reaction with carboxyl-terminated alkyl chains is pivotal for advancing surface chemistry. This application is critical for developing biochips, biosensors, and biomaterials with precise surface characteristics (Sam et al., 2010).

4. Protein Labeling

The use of TAMRA for labeling proteins with fluorophores through NHS ester derivitization showcases its utility in biochemical research. This technique is essential for studying protein structure, function, and interactions (Nanda & Lorsch, 2014).

5. Monitoring Lymphocyte Proliferation

In immunological studies, TAMRA is utilized to monitor lymphocyte division. It labels cells covalently, enabling researchers to track cell division and understand immune responses in greater detail (Quah & Parish, 2010).

6. Amino Acid Enantioseparations

TAMRA SE serves as a fluorescent probe in capillary array electrophoresis for enantioseparations of amino acids. This application is significant in chiral analysis, aiding in understanding the stereochemistry of amino acids (Liu & Wang, 2013).

Mécanisme D'action

The mechanism of action of 5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester involves the hydrolysis of the DSP-based monolayer following a reaction mechanism with an initial nucleation step . This indicates a strong dependence of the interfacial reaction on the packing and presence of defects in the adlayer .

Orientations Futures

5-(and 6)-Carboxytetramethylrhodamine, succinimidyl ester is frequently used in cell proliferation assays, as it is partitioned approximately equally between the progeny so that cell division can be followed as a successive halving of the fluorescence intensity through multiple generational divisions . It is also used for motility assays and in vivo cell tracking experiments . Future research may continue to explore these and other potential applications.

Propriétés

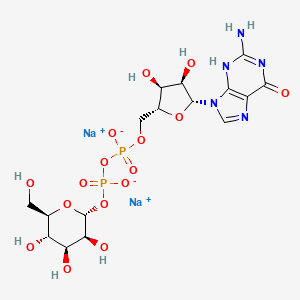

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)22-13-16(5-8-19(22)28(35)36)29(37)39-32-25(33)11-12-26(32)34;1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)19-8-5-16(13-22(19)28(35)36)29(37)39-32-25(33)11-12-26(32)34/h2*5-10,13-15H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJJMXHEFZZNPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H50N6O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1055.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylthio-3-nitro-4-oxo-1,2,4-triazolo [5,1-c][1,2,4]triazin-1-ide dihydrate sodium salt](/img/structure/B8104512.png)